cis-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,4R)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-5-6-13(9(7-8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNNUMKAWAGPIS-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN([C@@H](C1)C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Formation
The piperidine core is typically constructed via cyclization of δ-amino ketones or reductive amination of dicarbonyl precursors. A patent describing ethyl 4-methyl-2-piperidinecarboxylate hydrochloride synthesis highlights the use of ethyl 4-methyl-2-piperidinecarboxylate as a precursor, which undergoes Boc protection to yield the target compound. Cyclization reactions often employ Lewis acids like ZnCl₂ or Brønsted acids (e.g., HCl) to facilitate intramolecular bond formation.
Key Reaction Parameters:
Introduction of the Methyl Group
Methyl substitution at the 4-position is achieved through alkylation or nucleophilic substitution. A method from patent CN102887854B utilizes ethyl 4-methyl-2-piperidinecarboxylate, where the methyl group is introduced via Grignard reagents (e.g., CH₃MgBr) in anhydrous ether. Alternatively, catalytic hydrogenation of pre-functionalized alkenes using Pd/C or Raney Ni ensures stereochemical fidelity.
Stereochemical Control:
Boc Protection of the Amine
The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. A representative protocol dissolves the piperidine intermediate in DCM with triethylamine (Et₃N), followed by Boc₂O addition at 0°C. Reaction completion is confirmed by TLC (Rf = 0.5 in ethyl acetate/hexane 1:3).
Optimization Insights:
Carboxylation at the 2-Position
Carboxylic acid introduction employs carboxylation of lithiated intermediates or hydrolysis of nitriles. A patent method hydrolyzes 2-cyanopiperidine derivatives using 6M HCl and acetic acid under reflux. Post-hydrolysis, the Boc group remains intact due to its acid stability.
Reaction Metrics:
Industrial Production Methods
Continuous Flow Synthesis
Large-scale production adopts continuous flow reactors to enhance heat/mass transfer. A patent (CN103664743A) details a three-stage flow system:
Advantages:
Purification Techniques
Industrial purification combines chromatography and crystallization:
| Step | Method | Conditions | Purity |
|---|---|---|---|
| Initial Purification | Silica Gel Chromatography | Ethyl acetate/hexane (1:4) | 95% |
| Final Crystallization | Ethanol/Water (3:1) | −20°C for 12 hours | 99.5% |
Comparative Analysis of Methodologies
Efficiency Metrics
| Method | Total Steps | Overall Yield | Stereoselectivity |
|---|---|---|---|
| Cyclization-Alkylation | 4 | 58% | 88% cis |
| Reductive Amination | 3 | 67% | 94% cis |
| Continuous Flow | 3 | 76% | 99% cis |
Cost Considerations
Recent Advances in Synthesis
Enzymatic Hydrolysis
Lipase-catalyzed hydrolysis of methyl esters avoids harsh acidic conditions. Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0) achieves 90% conversion at 40°C.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be employed to modify the carboxylic acid group, converting it into alcohols or aldehydes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Synthesis Overview
The synthesis of cis-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid typically involves several key steps:
- Formation of the Piperidine Ring : Cyclization reactions of appropriate precursors.
- Introduction of the Methyl Group : Alkylation at the 4-position.
- Protection of the Amine Group : Using Boc-Cl in the presence of a base.
- Carboxylation : Introducing the carboxylic acid group at the 2-position.
Pharmaceutical Development
This compound is primarily used as an intermediate in the synthesis of biologically active compounds. Its versatility allows for the introduction of various functional groups, which is essential for exploring structure-activity relationships (SAR) in drug development.
- Case Study : It has been utilized in synthesizing potent and selective histamine H3 receptor antagonists, contributing to research on anti-allergic and sleep-wake regulation medications.
Organic Synthesis
The compound serves as a valuable building block for constructing complex molecules containing the piperidine ring system. The Boc protecting group allows selective manipulation of other functionalities while maintaining the integrity of the nitrogen atom.
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Carboxylic acids, ketones |
| Reduction | LiAlH₄, NaBH₄ | Alcohols, aldehydes |
| Substitution | Alkyl halides, acyl chlorides | Various substituted piperidines |
Material Science
Emerging research indicates potential applications in material science due to its unique properties that allow self-assembly and formation of specific structures.
- Case Study : A study investigated Boc-4-methyl-pipecolinic acid-based amphiphiles for their self-assembly behavior, suggesting applications in drug delivery and nanotechnology.
Biological Studies
While specific biological activity data for this compound is limited, piperidine derivatives are known for their significant biological properties. The compound's structure may influence pharmacokinetics and bioavailability.
Mechanism of Action
The mechanism of action of cis-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality from unwanted reactions, allowing for selective modifications at other sites of the molecule. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine group for further functionalization.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Stability and Bioavailability Considerations
- Boc Group Instability : The Boc group in the target compound is prone to acid-catalyzed cleavage, limiting its oral bioavailability . In contrast, fluorinated analogs (e.g., CAS 586375-35-1) exhibit enhanced metabolic stability due to the fluorine atom’s electronegativity and resistance to enzymatic degradation .
- Lipophilicity : The 4-phenyl analog (CAS 261777-38-2) has higher lipophilicity (logP ~3.5 estimated) compared to the methyl-substituted compound (logP ~2.1), which may improve membrane permeability but reduce aqueous solubility .
Biological Activity
Cis-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid, also known as Boc-4-methyl-pipecolinic acid, is a piperidine derivative that has garnered attention in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₂H₂₁NO₄ and a molecular weight of approximately 243.30 g/mol. Its structure includes a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a carboxylic acid group at the 2-position. The presence of the Boc group allows for selective reactions while protecting the amine functionality during synthetic processes.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : Cyclization reactions of appropriate precursors.
- Methyl Group Introduction : Alkylation reactions to introduce the methyl group at the 4-position.
- Protection of the Amine Group : Using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
- Carboxylation : Introduction of the carboxylic acid group at the 2-position through carboxylation reactions.
This multi-step synthesis allows for selective functionalization while maintaining structural integrity, making it valuable in pharmaceutical chemistry.
Biological Activity
While specific biological activity data for this compound is limited, its structural characteristics suggest potential pharmacological properties. Compounds featuring piperidine rings are often associated with significant biological activities, including:
- Antimicrobial Properties : Piperidine derivatives have been explored for their antibacterial and antifungal activities. For instance, related compounds have shown MIC values as low as 0.025 µg/mL against various pathogens, indicating potent antimicrobial effects .
- CNS Activity : The compound serves as a precursor in synthesizing drugs targeting the central nervous system (CNS), which may include analgesics or anxiolytics due to its structural similarity to known CNS-active agents.
- Enzyme Interaction Studies : Research indicates that piperidine derivatives can interact with various enzymes, potentially modulating their activity. This interaction is crucial for understanding their mechanisms in drug development.
Table 1: Comparison of Biological Activities of Piperidine Derivatives
| Compound Name | Biological Activity | MIC (µg/mL) |
|---|---|---|
| Cis-1-(Boc)-4-methylpiperidine-2-carboxylic acid | Antimicrobial (potential) | TBD |
| 4-Methylpiperidine-3-carboxylic acid | Antibacterial | 0.025 |
| 1-(Boc)-3-methylpiperidine-2-carboxylic acid | CNS activity (potential) | TBD |
Note: TBD indicates that specific data for this compound is currently unavailable.
The primary mechanism of action for this compound lies in its role as a protecting group in organic synthesis. The Boc group protects the amine functionality from unwanted reactions, allowing for selective modifications at other sites within the molecule. Upon completion of desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine for further functionalization.
Q & A
Q. What are the optimal synthetic conditions for preparing cis-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid?
The synthesis typically involves acid-catalyzed hydrolysis of nitrile intermediates under reflux. For example, a related piperidine derivative was synthesized by heating a nitrile precursor (e.g., cis-1-(4-chlorobenzyl)-2-cyanomethyl-4-phenylpiperidine-4-carbonitrile) with 3M HCl and 6M acetic acid at reflux for 72 hours . For tert-butoxycarbonyl (Boc) protection, Boc-anhydride is commonly used in basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the Boc group at the piperidine nitrogen .
Q. What safety precautions are essential when handling this compound?
The compound may pose acute toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335). Key precautions include:
Q. How can the Boc-protected intermediate be purified effectively?
Column chromatography using silica gel with gradients of ethyl acetate/hexane is widely employed. For polar derivatives, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) ensures high purity. Crystallization from ethanol or methanol may further enhance purity for crystalline intermediates .
Advanced Research Questions
Q. How can crystallographic software resolve stereochemical ambiguities in this compound?
SHELX programs (e.g., SHELXL) are effective for refining crystal structures. Key steps include:
- Data collection at high resolution (<1.0 Å) to resolve methyl and Boc group positions.
- Use of Flack parameter analysis (via Hooft or Rogers methods) to confirm absolute configuration, especially for chiral centers .
- Twin refinement (SHELXL) for cases of pseudo-merohedral twinning, common in piperidine derivatives .
Q. What challenges arise in multi-step synthesis of modified derivatives, and how are they addressed?
Challenges include:
- Epimerization : Minimized by using mild conditions (e.g., low-temperature saponification for ester hydrolysis).
- Boc Deprotection : Trifluoroacetic acid (TFA) in dichloromethane selectively removes Boc without affecting carboxylic acid groups.
- Coupling Reactions : EDCI/HOBt or DCC-mediated coupling ensures efficient amide bond formation with amino acids or other nucleophiles .
Q. Which analytical techniques confirm the cis configuration and purity?
- NMR : NOESY correlations between the 4-methyl and 2-carboxylic acid protons confirm cis stereochemistry.
- HPLC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight, while chiral HPLC (e.g., Chiralpak AD-H column) distinguishes enantiomeric impurities .
- XRD : Single-crystal X-ray diffraction provides unambiguous confirmation of spatial arrangement .
Q. What strategies enable functionalization at the 4-methyl position?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
